molecular formula C24H38O4 B043986 2,5-Bis(octyloxy)terephthalaldehyde CAS No. 123440-34-6

2,5-Bis(octyloxy)terephthalaldehyde

Cat. No. B043986
M. Wt: 390.6 g/mol
InChI Key: HBPJKNOOUOGSOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 2,5-Bis(octyloxy)terephthalaldehyde often involves condensation reactions, esterification, or other polymerization techniques. For instance, the homologues of bis[4-(5-alkyl-1,3-dioxan-2-yl)-phenyl]terephthalate were synthesized to study their mesophase temperature ranges and properties (Yu & Wu, 1991). Similar methodologies can be adapted for the synthesis of 2,5-Bis(octyloxy)terephthalaldehyde by choosing appropriate precursors and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds like 2,5-Bis(octyloxy)terephthalaldehyde can be characterized by various spectroscopic techniques. The crystal and molecular structures of related compounds provide insights into their packing, bonding, and electron distribution, which are crucial for understanding their reactivity and physical properties. For example, the study of mesogenic and hematogenic structures through X-ray diffraction has provided detailed insights into their molecular arrangements (Centore et al., 1991).

Chemical Reactions and Properties

Chemical reactions involving 2,5-Bis(octyloxy)terephthalaldehyde depend significantly on its functional groups. The aldehyde groups can participate in various reactions, including Schiff base formation, polymerization, and oxidation-reduction reactions. The compound's reactivity towards nucleophiles, oxidants, and other reagents can be explored through studies such as the synthesis and antioxidant activities of novel thio/carbohydrazones and bis-isatin derivatives from terephthalaldehyde (Muğlu et al., 2020).

Physical Properties Analysis

The physical properties of 2,5-Bis(octyloxy)terephthalaldehyde, including its melting point, boiling point, solubility, and mesophase behavior, are crucial for its processing and application in materials science. Studies on similar compounds have shown a wide range of mesophase temperatures and behaviors, influenced by the length of the alkyl chain and the nature of the substituents (Kricheldorf & Wulff, 1998).

Scientific Research Applications

  • Production of Novel Conjugated Polyazomethines : These materials exhibit good thermal stability and high glass transition temperatures, making them promising for various applications (Nitschke et al., 2021).

  • Preparation of Chiral Sanidic Polyesters : This application results in materials with an unusual 'sausage texture', adding to the versatility of the compound (Kricheldorf & Wulff, 1998).

  • Photoluminescent Oligomers for OLEDs : These oligomers are potential candidates for the construction of organic luminescent diodes, expanding the scope of electronic applications (González et al., 2007).

  • Macrocyclic Systems for Further Derivatization : It enables the development of macrocyclic systems that can be reduced and modified for various research applications (Pietraszkiewicz & Gąsiorowski, 1990).

  • Donor-Acceptor Copolymers : Its cyano substituents enhance molecular planarity and form highly-ordered molecular aggregates, useful in electronic applications (Wei et al., 2017).

  • Anticancer Activity : Derivatives of this compound have shown potent anticancer activity, offering potential in medical research (Alidmat et al., 2021).

  • Stable Electron-Accepting Material in Photovoltaics : Particularly in organic solar cells, providing an alternative to traditional materials (Dowland et al., 2017).

  • Study of Excimer Cluster Formation in Polymers : Useful for understanding aggregation behaviors in polymer science (Li et al., 1998).

  • Formation of Conjugated Metallo-Supramolecular Networks : Exhibiting interesting optoelectronic properties for various applications (Kokil et al., 2005).

  • Organic Thin Film Transistor Applications : Demonstrating significant fluorescence and semiconducting properties (Constantinescu et al., 2015).

  • Catalysis in Solvent-Free Conditions : Showing versatility in chemical synthesis processes (Feng Jun-xiang, 2011).

  • Antioxidant Activity : Certain derivatives demonstrate significant antioxidant properties, relevant in biochemical research (Muğlu et al., 2020).

  • Functional Macromolecule Synthesis : It aids in creating polymers with well-defined structures for various applications (Chan et al., 2013).

  • Electrochromic Device Applications : Especially in polymers containing EDOT units (Goker et al., 2014).

  • TiO2 Complexes in Organic Devices : Utilized in photovoltaic cells (Różycka et al., 2018).

  • Water-Soluble Polyazomethines : Displaying thermal transitions useful in material science (Park et al., 1993).

  • Blue Shift in Electroluminescence for Electrochromic Devices : Comparatively superior to polyfluorene (Wang et al., 2008).

  • Photochromic Properties in Oligophenyleneimines : Exhibiting changeable properties when exposed to sunlight (Amado-Briseño et al., 2019).

Safety And Hazards

2,5-Bis(octyloxy)terephthalaldehyde is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water in case of contact with eyes .

properties

IUPAC Name

2,5-dioctoxyterephthalaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O4/c1-3-5-7-9-11-13-15-27-23-17-22(20-26)24(18-21(23)19-25)28-16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPJKNOOUOGSOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC(=C(C=C1C=O)OCCCCCCCC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397770
Record name 2,5-Bis(octyloxy)terephthalaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(octyloxy)terephthalaldehyde

CAS RN

123440-34-6
Record name 2,5-Bis(octyloxy)terephthalaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Bis(octyloxy)terephthalaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,5-Bis(octyloxy)terephthalaldehyde
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,5-Bis(octyloxy)terephthalaldehyde
Reactant of Route 3
Reactant of Route 3
2,5-Bis(octyloxy)terephthalaldehyde
Reactant of Route 4
Reactant of Route 4
2,5-Bis(octyloxy)terephthalaldehyde
Reactant of Route 5
Reactant of Route 5
2,5-Bis(octyloxy)terephthalaldehyde
Reactant of Route 6
2,5-Bis(octyloxy)terephthalaldehyde

Citations

For This Compound
55
Citations
VA González, RC Cabriales, I Moggio, E Arias - Polymer bulletin, 2007 - Springer
In this paper, we report the crossed aldol condensation between the acetone and the 2,5-bis(octyloxy)-terephthalaldehyde (OTP) to obtain new photoluminescent oligomers as potential …
Number of citations: 11 link.springer.com
P Nitschke, B Jarząbek, M Vasylieva, M Godzierz… - Polymers, 2021 - mdpi.com
Three novel conjugated polyazomethines have been obtained by polycondensation of diamines consisting of the diimine system, with either 2,5-bis(octyloxy)terephthalaldehyde or 9-(2-…
Number of citations: 10 www.mdpi.com
SA Dowland, M Salvador, JD Perea… - … Applied Materials & …, 2017 - ACS Publications
A novel main-chain polyfullerene, poly[fullerene-alt-2,5-bis(octyloxy)terephthalaldehyde] (PPC4), is investigated for its hypothesized superior morphological stability as an electron-…
Number of citations: 34 pubs.acs.org
C Wei, J Zou, W Zhang, J Huang, D Gao… - Materials Chemistry …, 2017 - pubs.rsc.org
Two novel vinylene-bridged π-extended building blocks, (2E,2′E)-3,3′-(2,5-bis(octyloxy)-1,4-phenylene)bis(2-(5-bromothiophen-2-yl)acrylonitrile) (BOPACN) and 5,5′-((1E,1′E)-(2,…
Number of citations: 1 pubs.rsc.org
M Stephen, HH Ramanitra, HS Silva… - Chemical …, 2016 - pubs.rsc.org
Phenyl-C61-butyric acid methyl ester (PCBM) is polymerized simply using a one-pot reaction to yield soluble, high molecular weight polymers. The sterically controlled azomethine ylide …
Number of citations: 18 pubs.rsc.org
JH Kim, D Mi, IN Kang, WS Shin… - … of Nanoscience and …, 2011 - ingentaconnect.com
A series of new organic semiconducting copolymers composed of {(2E,2'E)-3,3'-[2,5-bis(octyloxy)-1,4-phenylene]-bis[2-(thiophen-2-yl)acrylonitrile]}(OPTAN) and 10(2'-…
Number of citations: 12 www.ingentaconnect.com
Y Yu, J Lin, S Lei - RSC advances, 2017 - pubs.rsc.org
How the constitutional dynamics of a dynamic covalent library (DCL) adapts to the presence of a surface is of fundamental importance for the design of adaptive materials. In this work, …
Number of citations: 19 pubs.rsc.org
J Sun, Y Yu, C Liu, S Lei - The Journal of Physical Chemistry C, 2017 - ACS Publications
Surface-assisted reaction has gained much attention in the field of nanoscience and nanotechnology, due largely to its irreplaceability in the fabrication of one- and two-dimensional …
Number of citations: 10 pubs.acs.org
Y Yu, J Sun, S Lei - The Journal of Physical Chemistry C, 2015 - ACS Publications
The surface-mediated synthesis of ordered linear or zigzag polymers on a highly oriented pyrolytic graphite surface was investigated either at a solid/liquid interface or with moderate …
Number of citations: 20 pubs.acs.org
S Michael, PJ Darío, G Nicola, L Stefan, R Sambatra… - 2017
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.